1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione
Description
The compound 1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione (CAS: 317821-86-6) is a dihydro-pyrrole-2,5-dione derivative with a molecular weight of 452.96 g/mol . Its structure features:
- A benzyl group at position 1.
- A 4-chlorophenylsulfanyl substituent at position 2.
- A 4-methoxyanilino group at position 3.
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfanyl-4-(4-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-30-19-11-9-18(10-12-19)26-21-22(31-20-13-7-17(25)8-14-20)24(29)27(23(21)28)15-16-5-3-2-4-6-16/h2-14,21-22,26H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYPXCTSDDMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(C(=O)N(C2=O)CC3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione (CAS No. 317821-86-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H21ClN2O3S
- Molecular Weight : 452.95 g/mol
- Structure : The compound features a pyrrole core substituted with various functional groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The reaction conditions include the use of solvents such as ethanol and various catalysts to facilitate the formation of the desired product with high yield and purity.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study reported that certain related pyrrole derivatives inhibited colon cancer cell lines (HCT-116, SW-620) with a GI50 value in the nanomolar range (approximately ) .
The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cancer progression:
- EGFR and VEGFR2 Inhibition : Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are crucial in tumor growth and angiogenesis .
- Membrane Interaction : The compounds may disrupt lipid bilayers, leading to increased membrane conductance and capacity, indicating potential interference with cellular signaling pathways .
Toxicity Profile
While the compound shows promising antitumor activity, its toxicity profile is also crucial for therapeutic applications. In vitro studies have demonstrated that at lower concentrations (10 µg/mL), the compound does not induce significant cytotoxicity in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), some derivatives exhibited slight toxicity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Dubinina et al. (2007) | Identified significant antiproliferative effects on colon cancer cell lines with GI50 values in the low nanomolar range. |
| Kuznietsova et al. (2013) | Demonstrated in vivo efficacy against chemically induced colon tumors in rat models. |
| Garmanchuk et al. (2016) | Reported antioxidant properties alongside low toxicity profiles for certain derivatives. |
Comparison with Similar Compounds
Substituent Variations in the Pyrrole-2,5-Dione Core
The table below compares the target compound with analogous derivatives, highlighting structural and physicochemical differences:
Structural and Functional Insights
Sulfur-Containing Derivatives: The target compound and the piperazino derivative (CAS 321433-54-9) both feature a 4-chlorophenylsulfanyl group. However, the latter’s additional piperazino-trifluoromethylpyridine moiety increases its molecular weight by ~142 g/mol, likely enhancing steric bulk and altering solubility.
Methoxyanilino Analogues: The methoxyanilino group is shared by the target compound and CAS 97148-52-2 . However, the latter’s 1-phenyl substituent (vs. benzyl in the target) shortens the alkyl chain, which may affect membrane permeability.
Spectroscopic Characterization
- NMR/HRMS: Compounds in (e.g., 9e: HRMS calc. 439.0742, exp. 439.0737 ) demonstrate the precision of HRMS in confirming molecular formulae.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
